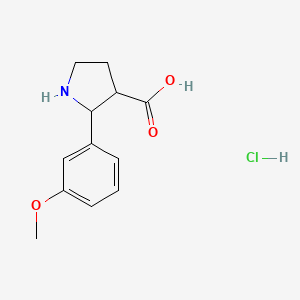

2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative with a methoxyphenyl substituent at the 2-position and a carboxylic acid group at the 3-position. Key properties include:

- Molecular Formula: C₁₂H₁₅NO₃·HCl (neutral base: C₁₂H₁₅NO₃, MW 221.25) .

- CAS Number: 1465989-79-0 (free base) or stereoisomer-specific variants (e.g., 1392208-60-4 for (3R,4S)-rel-isomer) .

- Structural Features: The meta-methoxy group on the phenyl ring enhances electron-donating properties, influencing solubility and receptor interactions. The pyrrolidine scaffold provides rigidity, while the carboxylic acid moiety contributes to hydrogen bonding and salt formation (as hydrochloride) .

Properties

IUPAC Name |

2-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(7-9)11-10(12(14)15)5-6-13-11;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPXVUJRBNQHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(CCN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidine ring. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling cycles to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistency and efficiency. Quality control measures are strictly followed to maintain the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

- CAS : 1392211-27-6

- Key Differences : The methoxy group is in the para-position instead of meta.

b. trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

- CAS : 1049978-59-7

- Key Differences : Trifluoromethyl (-CF₃) replaces methoxy (-OCH₃).

- Impact : The electron-withdrawing -CF₃ group increases lipophilicity (logP) and metabolic stability but may reduce solubility. This substitution is common in CNS-targeting drugs .

c. (±)-trans-4-(3-Cyanophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

Stereochemical Variations

a. (3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

- CAS : 1049735-29-6

- Key Differences : Stereochemistry at positions 3 and 3.

- Impact : Enantiomers often exhibit divergent pharmacological profiles. For example, the (3S,4R)-configuration may show higher affinity for serotonin receptors compared to the racemic mixture .

b. Atrasentan Hydrochloride

Functional Group Modifications

a. Methyl Pyrrolidine-3-carboxylate Hydrochloride

- CAS : 198959-37-4

- Key Differences : Carboxylic acid is esterified (-COOCH₃).

- Impact : The ester group enhances lipophilicity and may serve as a prodrug, improving absorption. However, it requires hydrolysis for activation .

b. 4-(4-Methoxymethylphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

Analytical and Pharmacological Data

Physicochemical Properties

| Compound | Molecular Weight | logP* | Solubility (HCl Salt) |

|---|---|---|---|

| 2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl | 257.71 | ~1.2 | High (hydrochloride) |

| trans-4-(4-Methoxyphenyl) analog HCl | 257.71 | ~1.0 | Moderate |

| trans-4-(2-CF₃-phenyl) analog HCl | 294.68 | ~2.5 | Low |

| Atrasentan HCl | 547.08 | ~4.8 | Low |

*Estimated using fragment-based methods.

Biological Activity

2-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as (2R,3S)-3-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride, is a chiral pyrrolidine derivative with significant potential in pharmacology. This compound is characterized by its unique structural features, including a pyrrolidine ring and a methoxyphenyl substituent. Its stereochemistry plays a crucial role in its biological activity and interaction with various biological targets.

The compound's structure allows for diverse chemical reactivity, which can be analyzed through various biochemical pathways. Key reactions include:

- Decarboxylation

- Amide formation

- Esterification

These reactions are common in both organic synthesis and biological systems. The presence of the carboxylic acid group enables protonation and deprotonation, affecting solubility and reactivity in biological environments.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects, including:

- Neuroprotective Properties : The methoxyphenyl moiety suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors.

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of Janus kinase (JAK) enzymes, which are involved in inflammatory and autoimmune responses.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Neurotransmitter Systems : The methoxy group facilitates binding to neurotransmitter receptors, influencing mood and cognitive functions.

- Inhibition of JAK Pathways : By inhibiting JAK enzymes, the compound may modulate inflammatory responses and offer therapeutic benefits in autoimmune diseases.

- Potential Antimicrobial Activity : Some derivatives of pyrrolidine compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound might also exhibit similar activities against various pathogens .

Research Findings

Recent studies have employed computational methods such as the Prediction of Activity Spectra for Substances (PASS) to evaluate the therapeutic potential of this compound. These studies have predicted a spectrum of biological activities that warrant further investigation.

Table 1: Predicted Biological Activities

Case Studies

- Neuroprotective Studies : In vitro assays demonstrated that derivatives similar to this compound can protect neuronal cells from oxidative stress-induced damage.

- Inflammatory Response Modulation : Animal models treated with the compound showed reduced markers of inflammation compared to control groups, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Testing : Preliminary tests revealed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.